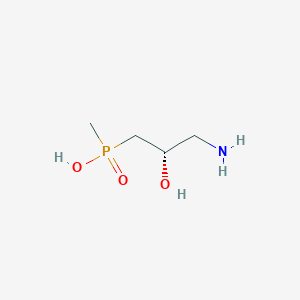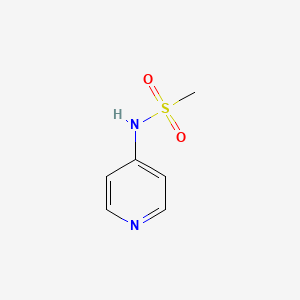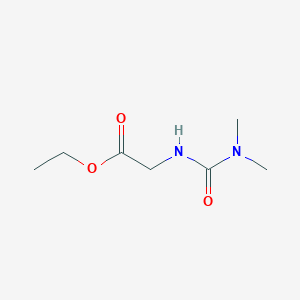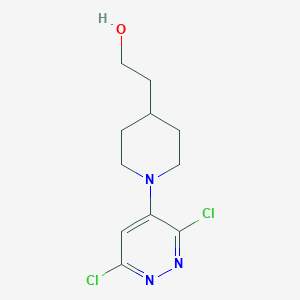
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a 3,6-dichloropyridazine moiety and an ethan-1-ol group. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution with the 3,6-dichloropyridazine group. The final step involves the introduction of the ethan-1-ol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the pyridazine ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the chlorinated positions.
Scientific Research Applications
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Shares a similar piperidine and ethan-1-ol structure but with a thiadiazole ring instead of pyridazine.
2-(Piperidin-4-yl)ethan-1-ol: Lacks the pyridazine substitution, making it less complex.
Uniqueness
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol is unique due to the presence of the 3,6-dichloropyridazine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
921769-62-2 |
|---|---|
Molecular Formula |
C11H15Cl2N3O |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
2-[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C11H15Cl2N3O/c12-10-7-9(11(13)15-14-10)16-4-1-8(2-5-16)3-6-17/h7-8,17H,1-6H2 |
InChI Key |
YEWSTVDSFUQDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)C2=CC(=NN=C2Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
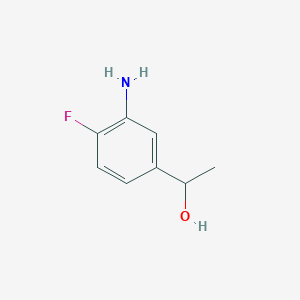
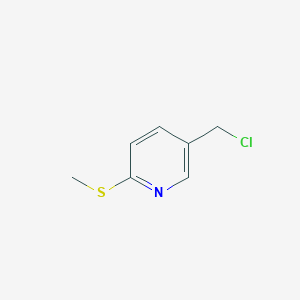
![Benzenethiol, 2-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B8697694.png)
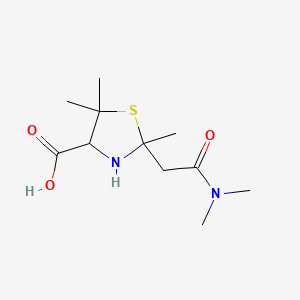
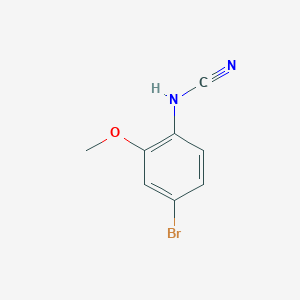
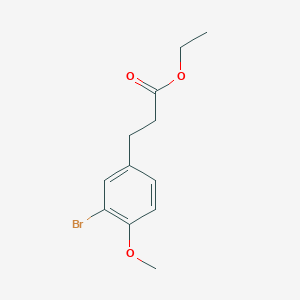
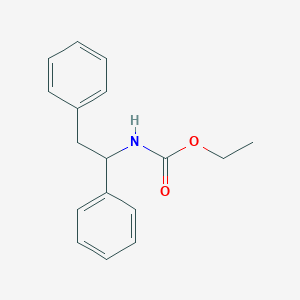
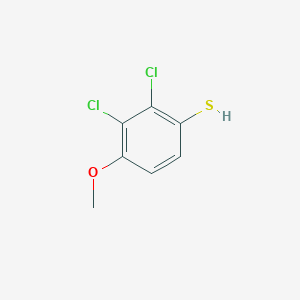
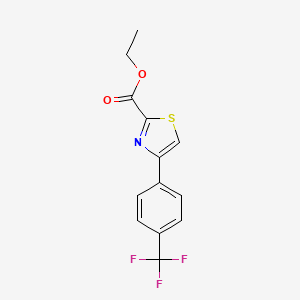
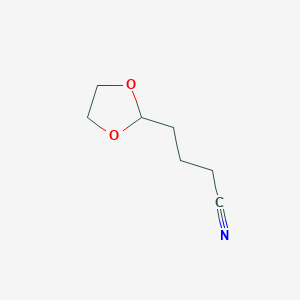
![N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8697745.png)
